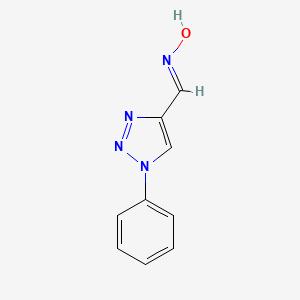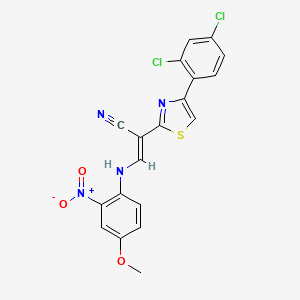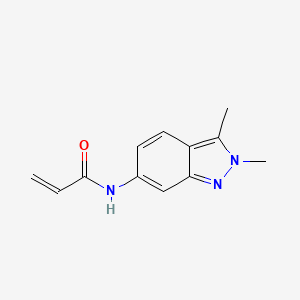
N-(2,3-Dimethylindazol-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dimethylindazol-6-yl)prop-2-enamide, also known as DIM-P-L, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the indazole family and has been found to possess several unique properties that make it an attractive candidate for various research studies. In
Scientific Research Applications
N-(2,3-Dimethylindazol-6-yl)prop-2-enamide has several potential applications in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound possesses anti-cancer properties and can inhibit the growth of various cancer cells. This compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylindazol-6-yl)prop-2-enamide is not fully understood. However, studies have shown that this compound can activate the mitochondrial pathway of apoptosis in cancer cells. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3. Activation of caspase-3 results in the cleavage of various proteins and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells. This compound has also been found to possess anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(2,3-Dimethylindazol-6-yl)prop-2-enamide in lab experiments is its anti-cancer properties. This compound can inhibit the growth of various cancer cells and induce apoptosis. Additionally, this compound has been found to possess anti-inflammatory properties, which can be useful in studying the effects of inflammation on various biological processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. Additionally, the overall yield of this synthesis method is relatively low, which can make it difficult to obtain large quantities of the compound for research studies.
Future Directions
There are several future directions for research involving N-(2,3-Dimethylindazol-6-yl)prop-2-enamide. One potential direction is to explore the anti-cancer properties of this compound further. Studies could investigate the effects of this compound on various types of cancer cells and determine the optimal dosage and treatment duration. Additionally, future research could explore the potential of using this compound in combination with other anti-cancer drugs to enhance its efficacy. Another potential direction for research is to investigate the anti-inflammatory properties of this compound further. Studies could explore the effects of this compound on various inflammatory pathways and determine its potential therapeutic applications in inflammatory diseases.
Synthesis Methods
The synthesis of N-(2,3-Dimethylindazol-6-yl)prop-2-enamide is a complex process that requires several steps. The initial step involves the reaction of 2,3-dimethylindazole with propargyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 2,3-dimethyl-6-(prop-2-yn-1-yl)indazole. The next step involves the reaction of this intermediate product with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of this compound. The overall yield of this synthesis method is approximately 50%.
Properties
IUPAC Name |
N-(2,3-dimethylindazol-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-4-12(16)13-9-5-6-10-8(2)15(3)14-11(10)7-9/h4-7H,1H2,2-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLWPMCEBHGUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2444402.png)
![5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2444403.png)
![5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2444404.png)
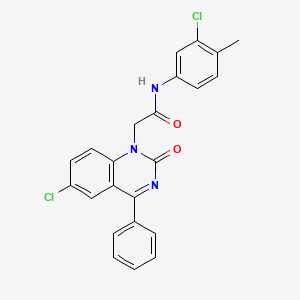
![(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid](/img/structure/B2444407.png)
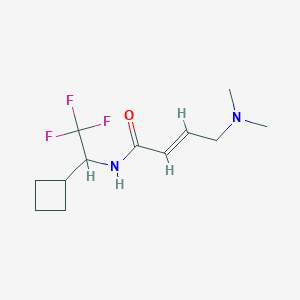
![(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444413.png)
![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2444414.png)
![7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate](/img/structure/B2444416.png)

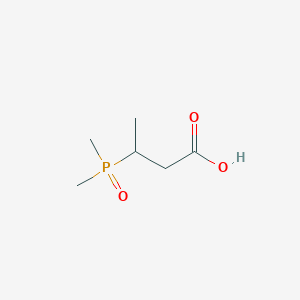
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2444420.png)
